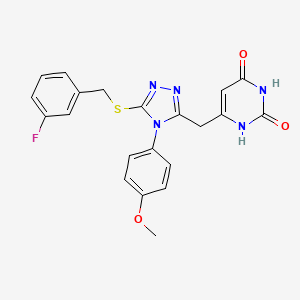
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine. This reaction forms the quinoxaline ring system, which is then further functionalized to introduce the carboxylic acid group. The hydrochloride salt is formed by treating the carboxylic acid with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the quinoxaline ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
科学的研究の応用
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
作用機序
The mechanism of action of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, which lacks the tetrahydro and carboxylic acid groups.
5,6,7,8-Tetrahydroquinoxaline: Similar structure but without the carboxylic acid group.
Quinoxaline-2-carboxylic acid: Similar structure but without the tetrahydro modification.
Uniqueness
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride is unique due to the combination of the tetrahydro modification and the carboxylic acid group. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from its analogs .
特性
IUPAC Name |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8;/h5H,1-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJZSLGZHQELNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2529999.png)



![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)



![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)
![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)
![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)
![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)

![methyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2530019.png)
